molecular formula C19H19N5O3 B3887874 2-(4-nitrophenyl)-5-propyl-4-(pyridin-4-ylmethyliminomethyl)-1H-pyrazol-3-one

2-(4-nitrophenyl)-5-propyl-4-(pyridin-4-ylmethyliminomethyl)-1H-pyrazol-3-one

Cat. No.: B3887874
M. Wt: 365.4 g/mol
InChI Key: ZCPAFECDWHDJLY-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-5-propyl-4-(pyridin-4-ylmethyliminomethyl)-1H-pyrazol-3-one is a complex organic compound featuring a pyrazolone core. This compound is characterized by the presence of a nitrophenyl group, a propyl chain, and a pyridinylmethyliminomethyl substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-5-propyl-4-(pyridin-4-ylmethyliminomethyl)-1H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the nitrophenyl, propyl, and pyridinylmethyliminomethyl groups through various substitution reactions. Common reagents used in these reactions include nitrating agents, alkyl halides, and pyridine derivatives. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require heating or refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-5-propyl-4-(pyridin-4-ylmethyliminomethyl)-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyridinylmethyliminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyrazolones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-nitrophenyl)-5-propyl-4-(pyridin-4-ylmethyliminomethyl)-1H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-5-propyl-4-(pyridin-4-ylmethyliminomethyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolone core can interact with various enzymes or receptors. The pyridinylmethyliminomethyl group may enhance the compound’s binding affinity to its targets, leading to specific biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)-5-methyl-4-(pyridin-4-ylmethyliminomethyl)-1H-pyrazol-3-one: Similar structure but with a methyl group instead of a propyl group.

    2-(4-nitrophenyl)-5-ethyl-4-(pyridin-4-ylmethyliminomethyl)-1H-pyrazol-3-one: Similar structure but with an ethyl group instead of a propyl group.

    2-(4-aminophenyl)-5-propyl-4-(pyridin-4-ylmethyliminomethyl)-1H-pyrazol-3-one: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of 2-(4-nitrophenyl)-5-propyl-4-(pyridin-4-ylmethyliminomethyl)-1H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its electron-withdrawing capability, while the propyl chain and pyridinylmethyliminomethyl group contribute to its overall stability and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-nitrophenyl)-5-propyl-4-(pyridin-4-ylmethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-2-3-18-17(13-21-12-14-8-10-20-11-9-14)19(25)23(22-18)15-4-6-16(7-5-15)24(26)27/h4-11,13,22H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPAFECDWHDJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-nitrophenyl)-5-propyl-4-(pyridin-4-ylmethyliminomethyl)-1H-pyrazol-3-one
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2-(4-nitrophenyl)-5-propyl-4-(pyridin-4-ylmethyliminomethyl)-1H-pyrazol-3-one
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2-(4-nitrophenyl)-5-propyl-4-(pyridin-4-ylmethyliminomethyl)-1H-pyrazol-3-one
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Reactant of Route 6
2-(4-nitrophenyl)-5-propyl-4-(pyridin-4-ylmethyliminomethyl)-1H-pyrazol-3-one

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